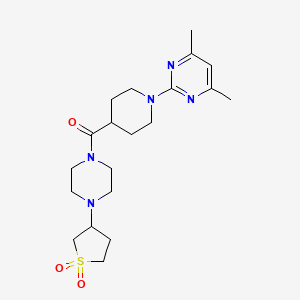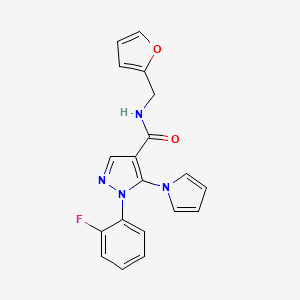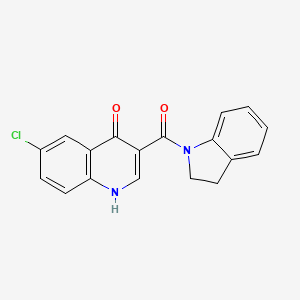![molecular formula C16H23N3O4S B10998619 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide](/img/structure/B10998619.png)
4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry. It features a benzamide core structure with a tetrahydrothiophene sulfone moiety and a carbamoyl group, making it a unique molecule for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide typically involves multiple steps:
Formation of the tetrahydrothiophene sulfone: This step involves the oxidation of tetrahydrothiophene to form the sulfone group.
Coupling with benzamide: The final step involves coupling the tetrahydrothiophene sulfone carbamoyl intermediate with a benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tetrahydrothiophene moiety can undergo oxidation to form the sulfone group.
Substitution: The benzamide core can participate in substitution reactions, particularly at the amide nitrogen.
Coupling Reactions: The formation of the final compound involves coupling reactions between intermediates.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide) for amide bond formation.
Bases: Triethylamine or pyridine to facilitate reactions.
Major Products
The major product of these reactions is the target compound, 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide, with potential side products being unreacted intermediates or over-oxidized derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and biological activity.
Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding due to its ability to interact with biological macromolecules.
Chemical Probes: It can serve as a chemical probe to study various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrothiophene sulfone moiety may play a crucial role in binding to the active site of enzymes, while the benzamide core can interact with receptor sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
The uniqueness of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H23N3O4S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C16H23N3O4S/c1-11(2)9-17-15(20)12-3-5-13(6-4-12)18-16(21)19-14-7-8-24(22,23)10-14/h3-6,11,14H,7-10H2,1-2H3,(H,17,20)(H2,18,19,21) |
InChI Key |
DEOGHKRSPFNOGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-imidazol-2-yl)butanamide](/img/structure/B10998536.png)
![N-[2-(hydroxymethyl)-1H-benzimidazol-5-yl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B10998544.png)
![1-(2-methylpropyl)-5-oxo-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B10998550.png)

![2-(2,3-dihydro-1-benzofuran-6-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B10998560.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10998565.png)


![1-[2-(1H-1,3-Benzimidazol-2-YL)piperidino]-4-(1H-pyrrol-1-YL)-1-butanone](/img/structure/B10998588.png)
![N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine](/img/structure/B10998596.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B10998597.png)

![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone](/img/structure/B10998616.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10998626.png)
